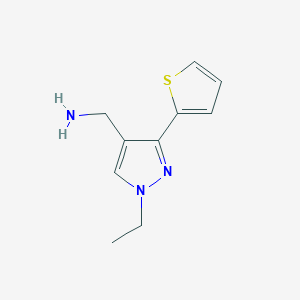
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H13N3S and its molecular weight is 207.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an ethyl group and a thiophene moiety. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a 1,3-diketone.
- Substitution with Thiophene : The thiophene ring is introduced via a coupling reaction, often utilizing palladium-catalyzed methods.
- Introduction of the Ethyl Group : Alkylation reactions are employed to add the ethyl group.
- Attachment of the Amine Group : This final step involves functionalizing the compound to yield the target structure.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, notable inhibition zones were recorded, with minimum inhibitory concentrations (MIC) demonstrating efficacy against both gram-positive and gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 15 | 25 |
| 2 | S. aureus | 18 | 20 |
| 3 | B. subtilis | 14 | 30 |
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using DPPH radical scavenging assays and hydroxyl radical scavenging assays. Results indicated that the compound effectively neutralizes free radicals, suggesting its role in combating oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of derivatives have been investigated in various cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | Doxorubicin: 12 |
| HeLa | 18 | Cisplatin: 16 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Molecular docking studies have suggested favorable binding interactions with targets implicated in cancer proliferation and microbial resistance .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their potential as multifunctional therapeutic agents. The study highlighted that modifications on the thiophene and pyrazole rings significantly influenced biological activity, leading to enhanced antimicrobial and anticancer effects .
Propriétés
IUPAC Name |
(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLWULSIQVCIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















